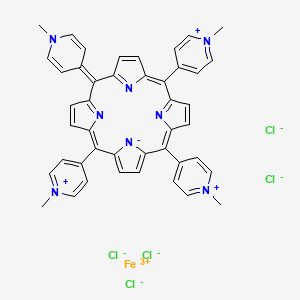
FeTMPyP pentachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is renowned for its exceptional catalytic properties, particularly in the decomposition of peroxynitrite and the breakdown of superoxide radicals . It plays a significant role in mitigating oxidative stress within cellular models, making it a valuable tool in chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
FeTMPyP pentachloride is synthesized through a series of chemical reactions involving the porphyrin ring and iron. One common method involves the intercalation of positively charged 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrinato iron into layered metal oxides such as KSr2Nb3O10 via an exfoliation/restacking method . Another approach involves the fabrication of FeTMPyP/TaWO6 nanotube composites through a rapid and convenient exfoliation/reassembling method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment for the exfoliation and reassembling of layered metal oxides to form the desired nanotube composites.
Chemical Reactions Analysis
Types of Reactions
FeTMPyP pentachloride undergoes several types of chemical reactions, including:
Oxidation: The compound acts as a catalyst in the decomposition of peroxynitrite, converting it to nitrate and nitrite.
Reduction: It can also catalyze the reduction of superoxide radicals, thereby protecting cells from oxidative damage.
Substitution: The porphyrin ring can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Peroxynitrite (ONOO⁻) is a common reagent used in the oxidation reactions catalyzed by this compound.
Major Products Formed
Nitrate (NO3⁻): The predominant product of peroxynitrite decomposition.
Nitrite (NO2⁻): A minor product formed during the same reaction.
Scientific Research Applications
FeTMPyP pentachloride has a wide range of applications in scientific research:
Mechanism of Action
FeTMPyP pentachloride exerts its effects through its catalytic activity. The compound facilitates the decomposition of peroxynitrite to nitrate and nitrite, thereby reducing oxidative stress . It also catalyzes the breakdown of superoxide radicals, protecting cells from oxidative damage . The molecular targets include reactive nitrogen and oxygen species, and the pathways involved are primarily related to oxidative stress mitigation.
Comparison with Similar Compounds
FeTMPyP pentachloride is unique among similar compounds due to its high catalytic efficiency and specificity for peroxynitrite and superoxide radicals. Similar compounds include:
FeTPPS (iron(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato chloride): Another peroxynitrite decomposition catalyst with similar properties.
FeTMPyP (iron(III) tetrakis(1-methyl-4-pyridyl)porphyrin): A closely related compound with comparable catalytic activity.
This compound stands out due to its higher rate constant and turnover number in the decomposition of peroxynitrite .
Properties
Molecular Formula |
C44H36Cl5FeN8 |
|---|---|
Molecular Weight |
909.9 g/mol |
IUPAC Name |
iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride |
InChI |
InChI=1S/C44H36N8.5ClH.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |
InChI Key |
YFVSQZUYMGLAPN-UHFFFAOYSA-I |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















